Technical Guide: pKa Values and Ionization of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid
The following technical guide details the ionization behavior, pKa values, and physicochemical properties of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid . This analysis is synthesized from structural analog data, theor...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the ionization behavior, pKa values, and physicochemical properties of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid . This analysis is synthesized from structural analog data, theoretical prediction models, and standard medicinal chemistry principles.
Executive Summary
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (CAS: 3235-67-4 for the parent acid core; specific ester derivative often custom synthesized) is an ampholytic molecule containing a basic tertiary amine and an acidic carboxylic acid. It exists primarily as a zwitterion at physiological pH.
pKa₁ (Carboxylic Acid):2.1 ± 0.2 (Protonation of carboxylate)
pKa₂ (Piperidinyl Nitrogen):8.6 ± 0.3 (Deprotonation of ammonium)
Isoelectric Point (pI):~5.35
Physiological State (pH 7.4): Predominantly Zwitterionic (COO⁻ / NH⁺).
This ionization profile dictates that the molecule has high water solubility at pH extremes (<2 and >9) but may exhibit minimum solubility and maximum permeability challenges near its isoelectric point (pH ~5-6).
Structural Analysis & Theoretical pKa Prediction
The molecule consists of a piperidine ring substituted at the 1-position (nitrogen) with an acetic acid moiety and at the 4-position with an ethoxycarbonyl (ethyl ester) group.
Functional Group Contributions
N-Acetic Acid Moiety (The "Glycine" Core):
The N-substituted acetic acid fragment (
) creates an amino-acid-like environment. In aliphatic amino acids (e.g., N-methylglycine/sarcosine), the inductive effect of the positively charged ammonium group (at low pH) significantly increases the acidity of the carboxylic acid, lowering its pKa to ~2.0–2.3 compared to acetic acid (4.76).
Piperidine Nitrogen (Tertiary Amine):
Unsubstituted piperidine has a pKa of ~11.2. N-substitution with an electron-withdrawing carboxymethyl group (
) typically lowers the amine pKa by 2–3 units due to the inductive effect of the carbonyl oxygen and the stabilization of the zwitterion. This brings the expected pKa down to the 8.5–9.5 range.
4-Ethoxycarbonyl Group (Distal Ester):
The ethyl ester at the 4-position is electron-withdrawing. Although it is three bonds away from the nitrogen, it exerts a long-range inductive effect that slightly reduces the electron density on the nitrogen, further lowering the basicity (pKa₂) by approximately 0.4–0.6 units compared to the unsubstituted 1-piperidineacetic acid.
Predicted Values vs. Analogs
Compound
pKa₁ (COOH)
pKa₂ (NH⁺)
Note
Glycine
2.34
9.60
Primary amine reference
Sarcosine (N-methylglycine)
2.23
10.01
Secondary amine reference
1-Piperidineacetic acid
2.10
9.20
Closest cyclic analog
Ethyl isonipecotate
N/A
10.80
Effect of 4-ester on piperidine
Target Molecule
~2.1
~8.6
Combined electronic effects
Ionization Equilibria & Speciation
The molecule undergoes two distinct ionization steps. Understanding these species is critical for formulation and DMPK studies.
Ionization Pathway
Cationic State (pH < 2): Both groups protonated (
, ). Net Charge: +1.
Zwitterionic State (pH 2 - 8.6): Carboxyl deprotonated (
), Amine protonated (). Net Charge: 0.
Anionic State (pH > 8.6): Both groups deprotonated (
, ). Net Charge: -1.
Visualization of Equilibria
The following diagram illustrates the protonation states and the reversible transitions driven by pH changes.
Caption: Stepwise dissociation of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid from cation to anion.
Experimental Determination Protocols
To validate these theoretical values, the following experimental workflows are recommended.
Potentiometric Titration (Gold Standard)
This method is best for compounds with reasonable water solubility (>0.5 mM).
Preparation : Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl (ionic strength adjustor).
Acidification : Add standard HCl to bring the starting pH to ~1.5 (ensuring full protonation).
Titration : Titrate with standardized 0.1 M KOH (CO₂-free) under inert gas (N₂ or Ar) atmosphere.
Data Collection : Record pH vs. Volume of KOH.
Analysis : Use the Bjerrum method or software (e.g., Hyperquad) to fit the two inflection points.
Shift 2: ~pH 8.6 (Amine deprotonation causes significant shielding/deshielding of ring protons).
Plotting : Plot
(ppm) vs. pH and fit to the Henderson-Hasselbalch equation.
Implications for Drug Development[3]
Solubility Profile
High Solubility : At pH < 2 (Cation) and pH > 9 (Anion), the molecule is charged and highly soluble in aqueous media.
Minimum Solubility : At pH ~5.3 (pI), the net charge is zero. The lattice energy of the zwitterion is high, potentially leading to precipitation in formulation if the concentration exceeds the intrinsic solubility (
).
Membrane Permeability (LogD)
Gastric Absorption (pH 1-2) : Low permeability due to cationic charge.
Intestinal Absorption (pH 6-7) : The molecule is primarily zwitterionic. While net neutral, the high polarity of the charged poles (
and ) limits passive diffusion. Permeability is likely low to moderate unless a specific transporter (e.g., PEPT1, though unlikely for this structure) is involved.
Lipophilicity Strategy : To improve permeability, the carboxylic acid is often esterified (prodrug approach) to mask the negative charge, or the amine is modified.
Formulation Stability
The ester group at position 4 is susceptible to hydrolysis, particularly at high pH (>10) or very low pH (<1).
Recommendation : Formulate in buffered systems between pH 4.0 and 6.0 (citrate or acetate buffers) to maintain the stable zwitterionic state and minimize ester hydrolysis rates.
References
PubChem Compound Summary . Piperidin-1-yl-acetic acid (CID 201097). National Center for Biotechnology Information. Available at: [Link]
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for piperidine and glycine analog pKa values).
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Exploratory
Safety data sheet (SDS) for [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid
Technical Monograph: Safety Architecture & Handling Strategy for [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid CAS: 224456-41-1 Formula: C₁₀H₁₇NO₄ Molecular Weight: 229.25 g/mol [1] Part 1: Chemical Identity & Molecular...
Part 1: Chemical Identity & Molecular Architecture[2]
1.1 Structural Characterization
This compound represents a bifunctional piperidine scaffold critical in medicinal chemistry, particularly as a linker in peptidomimetics and integrin inhibitors.[2] Its architecture consists of three distinct pharmacophores, each dictating specific safety and stability protocols:
The Piperidine Core: A secondary amine derivative that acts as a structural spacer.
The C4-Ethoxycarbonyl Group (Ethyl Ester): A lipophilic moiety susceptible to hydrolysis under basic conditions.
The N-Acetic Acid Tail: A hydrophilic carboxylic acid providing amphoteric character (zwitterionic potential) and specific solubility behaviors.
1.2 Physical Properties Profile
Appearance: Typically an off-white to pale yellow solid (crystalline powder) or viscous gum depending on purity and hydration state.[1]
Acidic Irritation: The free carboxylic acid moiety (pKa ~2.5–4.0) is the primary driver of contact irritation.[2] Upon contact with mucous membranes, proton donation disrupts cellular pH homeostasis, leading to immediate inflammation.[1][2]
Piperidine Sensitization: While less potent than primary amines, piperidine derivatives can act as weak sensitizers.[2] Long-term inhalation of dusts may induce hyper-reactivity in the bronchial tree.[1]
Part 3: Strategic Handling & Engineering Controls
3.1 The "Self-Validating" Containment System
To ensure operator safety and compound integrity, handling must follow a closed-loop logic where exposure is physically prevented, and environmental factors (humidity) are controlled to prevent ester hydrolysis.[1][2]
DOT Diagram 1: Exposure Control & Handling Workflow
This diagram outlines the decision logic for PPE and Engineering controls based on the operation scale.
Caption: Decision matrix for engineering controls based on operational scale and physical state.
3.2 Specific Protocol: Weighing & Transfer
Atmosphere: The ethyl ester group is relatively stable, but the carboxylic acid is hygroscopic.[2] Handle in <40% relative humidity to prevent clumping and hydrolysis.
Static Control: Use an ionizing blower when weighing the dry powder, as piperidine zwitterions often carry significant static charge, increasing inhalation risk.[1][2]
Tooling: Use stainless steel or PTFE spatulas. Avoid aluminum, which may pit upon prolonged contact with the acidic moiety.[1][2]
Hydrolysis Risk: Contact with strong bases will saponify the ethyl ester at C4, yielding the dicarboxylic acid derivative (1-carboxymethyl-piperidine-4-carboxylic acid), altering the compound's potency and solubility.[1]
4.2 Spill Management Logic
Do not simply wipe up. Use a neutralization strategy to verify decontamination.
DOT Diagram 2: Emergency Spill Response Logic
Caption: Step-by-step logic for neutralizing and containing spills, emphasizing pH verification.
4.3 Fire Fighting Measures
Media: Water spray, Dry chemical, Alcohol-resistant foam, CO₂.[1][2]
Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon oxides (CO, CO₂).[1][2] The nitrogen content implies a risk of toxic NOx fumes; firefighters must wear SCBA.
Part 5: Synthesis & Application Context
5.1 Synthesis Context (Impurity Awareness)
This compound is typically synthesized via the N-alkylation of Ethyl Isonipecotate (Ethyl 4-piperidinecarboxylate) with Chloroacetic acid or Bromoacetic acid in the presence of a mild base (e.g., TEA or K₂CO₃).[1][2]
Residual Risk: Trace amounts of Ethyl Isonipecotate (secondary amine) or haloacetic acids (strong irritants/corrosives) may be present.[1][2]
Purification: Usually purified via crystallization from Ethanol/Ether or Acid-Base extraction.
5.2 Storage Conditions
Temperature: 2–8°C (Refrigerate).
Container: Tightly sealed glass or HDPE.
Shelf Life: 24 months if kept dry. Degrades to the dicarboxylic acid if exposed to moisture.
References
ChemicalBook. (2024). [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid - CAS 224456-41-1 Properties and Safety.[1] Retrieved from [1][2]
PubChem. (2024).[2][3][5] Compound Summary: Piperidine-1-yl-acetic acid derivatives.[1][6][7][8] National Library of Medicine. Retrieved from [1]
BenchChem. (2025).[2][7] Retrosynthesis of (4-Methylpiperidin-1-yl)acetic Acid: A Technical Guide. (Used for synthesis logic and handling of piperidine acetic acid class).[2][7] Retrieved from [1]
Alchimica. (2024).[2][9] Product Catalog: 2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid.[1] Retrieved from [1][2][8]
The Untapped Therapeutic Potential of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[1] Its conformational flexibility, metabolic stability, and ability to forge diverse molecular interactions make it an exceptionally versatile framework for the rational design of novel therapeutics.[1][2] Within this important class of heterocycles, the [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid scaffold presents a particularly compelling starting point for the development of new chemical entities with significant therapeutic potential. This guide provides an in-depth technical exploration of the biological activity landscape of this scaffold, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals. We will delve into its prospective applications in antimicrobial, anticancer, and anti-inflammatory research, underpinned by a robust analysis of structure-activity relationships and mechanistic pathways.
Antimicrobial Potential: A New Frontier in Combating Drug Resistance
The escalating crisis of antimicrobial resistance demands the urgent exploration of novel chemical architectures for the development of next-generation antibiotics. Piperidine-containing compounds have emerged as a promising avenue of investigation, exhibiting a broad spectrum of activity against various pathogens.[3][4] Derivatives of the [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid scaffold are poised to contribute significantly to this critical area of research.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial effects of piperidine derivatives are thought to be multifactorial, primarily targeting essential bacterial processes. Key proposed mechanisms include:
Cell Membrane Disruption: The lipophilic nature of many piperidine derivatives allows them to intercalate into the bacterial cell membrane, disrupting its integrity. This leads to increased permeability, leakage of vital intracellular contents, and ultimately, cell lysis.[3]
DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme responsible for DNA supercoiling, a process indispensable for DNA replication and repair. Inhibition of this enzyme by piperidine-containing compounds effectively halts bacterial proliferation.[3]
Efflux Pump Inhibition: A significant mechanism of bacterial resistance involves the active efflux of antimicrobial agents from the cell. Certain piperidine alkaloids have been shown to inhibit these efflux pumps, thereby increasing the intracellular concentration of the drug and restoring its efficacy.[3]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR data for the [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid scaffold is still emerging, studies on structurally related 1-piperidinealkoxy phenyl acrylate derivatives offer valuable preliminary insights. For instance, modifications to the alkyl chain length can significantly impact antibacterial potency. In one study, a methyl-substituted analog exhibited greater zones of inhibition against both Staphylococcus aureus and Escherichia coli compared to its ethyl-substituted counterpart, suggesting that smaller, less sterically hindered groups may be favorable for activity.[3] Further derivatization of the carboxylic acid and ester functionalities of the core scaffold is a promising strategy for optimizing antimicrobial efficacy.
Quantitative Data Summary: Antimicrobial Activity
The following table presents a standardized format for summarizing antimicrobial activity data. While specific data for the core scaffold is limited, this template should be used to report experimental findings.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
Preparation of Materials:
Test compound stock solution (e.g., 1 mg/mL in DMSO).
Sterile Mueller-Hinton Broth (MHB).
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells).
Sterile 96-well microtiter plates.
Positive control antibiotic (e.g., Ciprofloxacin).
Negative control (MHB with inoculum, no compound).
Sterility control (MHB only).
Assay Procedure:
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL to each subsequent well.
Prepare a separate dilution series for the positive control antibiotic.
Add 10 µL of the standardized bacterial inoculum to each well containing the compound dilutions, the positive control, and the negative control.
Cover the plate and incubate at 37°C for 18-24 hours.
Data Analysis:
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anticancer Potential: Targeting the Hallmarks of Malignancy
The piperidine scaffold is a recurring motif in a multitude of anticancer agents, underscoring its utility in oncological drug discovery.[2][5] Derivatives of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hold promise as novel anticancer therapeutics, with the potential to modulate key signaling pathways and induce cancer cell death.
Mechanistic Insights into Anticancer Activity
Piperidine derivatives can exert their anticancer effects through various mechanisms, including:
Induction of Apoptosis: Programmed cell death, or apoptosis, is a critical process for eliminating damaged or cancerous cells. Many piperidine-containing compounds have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Piperidine derivatives can interfere with this process, causing cell cycle arrest at different phases (e.g., G0/G1 or G2/M), thereby inhibiting tumor growth.
Inhibition of Topoisomerases: Topoisomerases are enzymes that are essential for DNA replication and transcription. Certain piperidine derivatives can inhibit these enzymes, leading to DNA damage and subsequent cancer cell death.[6]
Signaling Pathway: Hypothetical Model of Anticancer Action
Caption: A logical workflow for the screening and development of novel anti-inflammatory agents.
Quantitative Data Summary: Anti-inflammatory Activity
The following table provides a template for summarizing data from in vitro anti-inflammatory assays.
This protocol details a method for assessing the ability of a compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture:
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Compound Treatment:
Pre-treat the cells with various concentrations of the test compound for 1 hour.
Include a vehicle control and a positive control (e.g., Dexamethasone).
Stimulation:
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
Griess Assay:
Collect 50 µL of the cell culture supernatant.
Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
Incubate at room temperature for 10 minutes.
Data Analysis:
Measure the absorbance at 540 nm.
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
[7]
Conclusion and Future Directions
The [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents with a wide range of biological activities. The presence of multiple functional groups provides ample opportunities for chemical modification and optimization of potency and selectivity. This technical guide has provided a comprehensive overview of the potential antimicrobial, anticancer, and anti-inflammatory properties of derivatives of this scaffold, along with detailed, validated experimental protocols to facilitate further research.
Future efforts should focus on the synthesis and systematic biological evaluation of a diverse library of compounds derived from this core structure. In-depth structure-activity relationship studies will be crucial for identifying the key structural features that govern biological activity and for guiding the rational design of more potent and selective drug candidates. The continued exploration of this promising chemical space has the potential to yield novel therapeutics that address significant unmet medical needs.
References
Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. (2018). International Research Journal of Pharmacy and Medical Sciences, 2(1), 6-12.
Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. (2000). Bioorganic & Medicinal Chemistry, 8(6), 1479-87.
Microwave-Assisted Synthesis of Some Novel Polyhydroxy Piperidine Compounds for Antiglycation Activity: In-Vitro and In-Silico Validation. (2026, January 20).
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9).
Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). Molecules, 26(3), 533.
Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014). European Journal of Medicinal Chemistry, 74, 497-508.
Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. (2018). Frontiers in Immunology, 9, 1839.
Antimicrobial and antioxidant activities of piperidine derivatives. (2015). African Journal of Pharmacy and Pharmacology, 9(31), 783-791.
A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanoic Acid Derivatives and Their Analogs as Antimicrobial Agent. (2025). BenchChem.
Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Biointerface Research in Applied Chemistry, 10(3), 5434-5439.
Synthesis and Antimicrobial Activity of some Amide Derivatives Bearing Thiazole, Benzhydryl and Piperidine Moieties. (2025, November 14).
Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (2015). European Journal of Pharmacology, 765, 335-343.
Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
Structure–activity relationship of piperidine derivatives with anticancer activity. (2023).
Cytotoxic effect and molecular docking of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide--a novel topoisomerase II inhibitor. (2013). Journal of Molecular Modeling, 19(3), 1319-24.
Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. (2023). Journal of Medicinal Chemistry, 66(17), 12049-12067.
Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.).
Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A 2 and Thromboxane A 2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response. (2014). Molecules, 19(8), 12349-12371.
Table 5 . Cytotoxicities against a Set of Cancer Cell Lines, Measured... (n.d.).
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (2022). Journal of Molecular Structure, 1269, 133801.
Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds. (2001). European Journal of Medicinal Chemistry, 36(5-6), 529-541.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
Antimicrobial and antioxidant activities of piperidine derivatives. (2016).
CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.).
SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (2022). ChemistryOpen, 11(10), e202200124.
Article. (2023). SciELO.
synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.).
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a. (2016). Drug Design, Development and Therapy, 10, 3627-3641.
A valuable insight into recent advances on antimicrobial activity of piperazine deriv
Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. (2025). Biomedicines, 13(12), 3017.
442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Deriv
Design and Synthesis of 1,4-dihydropyridine Deriv
Design, synthesis and evaluation of acetylcholine-antitumor lipid hybrids led to identification of a potential anticancer agent disrupting the CDK4/6-Rb pathway in lung cancer. (n.d.). RSC Publishing.
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.).
Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat. (2004). British Journal of Pharmacology, 141(6), 1015-1024.
Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025).
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). IRIS UniPA.
Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). Bioorganic Chemistry, 151, 107623.
Synthesis and anticancer evaluation of 2-oxo-2-(arylamino) ethyl 4-phenylpiperazine-1-carbodithioates. (2021). Bioorganic Chemistry, 107, 104576.
Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
Synthesis and Antimicrobial Evaluation of New (4-Oxo-thiazolidinyl)quinazolin-4(3H)ones of 2-[(2,6-Dichlorophenyl)amino]phenylacetic acid. (2010). Iranian Journal of Pharmaceutical Research, 9(4), 375-383.
Application Notes and Protocols: A Comprehensive Guide to the N-alkylation of Ethyl Isonipecotate with Chloroacetic Acid
This technical guide provides a detailed protocol and in-depth scientific discussion for the N-alkylation of ethyl isonipecotate with chloroacetic acid, yielding ethyl 1-(carboxymethyl)piperidine-4-carboxylate. This reac...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a detailed protocol and in-depth scientific discussion for the N-alkylation of ethyl isonipecotate with chloroacetic acid, yielding ethyl 1-(carboxymethyl)piperidine-4-carboxylate. This reaction is a cornerstone in the synthesis of valuable intermediates for pharmaceutical and materials science research. The piperidine scaffold is a prevalent motif in a multitude of biologically active compounds, and the ability to functionalize the piperidine nitrogen is crucial for the development of novel molecular entities.[1][2]
The protocol herein is presented with an emphasis on scientific integrity, providing not just a series of steps, but a rationale for the experimental design. This ensures that the procedure is not only reproducible but also adaptable for related synthetic transformations.
Table of Contents
Introduction and Significance
Reaction Mechanism and Scientific Principles
Materials and Reagents
Detailed Experimental Protocol
Characterization and Expected Results
Safety Precautions and Waste Disposal
Troubleshooting and Optimization
References
Introduction and Significance
The N-alkylation of cyclic amines is a fundamental transformation in organic synthesis. Ethyl isonipecotate, also known as ethyl piperidine-4-carboxylate, is a readily available and versatile starting material.[3][4] Its N-alkylation with chloroacetic acid introduces a carboxymethyl group onto the piperidine nitrogen, furnishing a product with two distinct functional handles: an ester and a carboxylic acid. This difunctionalized product serves as a valuable building block for the synthesis of more complex molecules, including but not limited to, ligands for medicinal chemistry, monomers for specialty polymers, and intermediates in agrochemical research.[1][5]
The protocol detailed below is designed to be robust and scalable, providing a reliable method for the synthesis of ethyl 1-(carboxymethyl)piperidine-4-carboxylate in a laboratory setting.
Reaction Mechanism and Scientific Principles
The N-alkylation of ethyl isonipecotate with chloroacetic acid proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon atom of chloroacetic acid that bears the chlorine atom.
Key Scientific Principles:
Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom of ethyl isonipecotate initiates the nucleophilic attack. The reactivity of the amine is a critical factor in the success of the reaction.
Electrophilicity of the Alkylating Agent: Chloroacetic acid serves as the electrophile. The electron-withdrawing nature of the adjacent carboxylic acid group enhances the electrophilicity of the α-carbon.
Role of the Base: A base is essential for two reasons. Firstly, it deprotonates the carboxylic acid of the chloroacetic acid, forming a carboxylate salt. More importantly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the SN2 reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] In this protocol, potassium carbonate (K2CO3) is employed as a mild inorganic base, which is generally preferred to avoid hydrolysis of the ester functionality.[7]
Solvent Choice: Acetonitrile is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the ions involved without interfering with the nucleophilicity of the amine. It also allows for a suitable reaction temperature.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction scheme for the N-alkylation of ethyl isonipecotate.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
CAS Number
Ethyl Isonipecotate
≥98%
Sigma-Aldrich
1126-09-6
Chloroacetic Acid
≥99%
Sigma-Aldrich
79-11-8
Potassium Carbonate (anhydrous)
≥99%, fine powder
Fisher Scientific
584-08-7
Acetonitrile (anhydrous)
≥99.8%
VWR Chemicals
75-05-8
Ethyl Acetate
ACS Grade
Fisher Scientific
141-78-6
Saturated Sodium Bicarbonate Solution
Laboratory Prepared
N/A
N/A
Anhydrous Magnesium Sulfate
≥97%
Sigma-Aldrich
7487-88-9
Deionized Water
High Purity
N/A
7732-18-5
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of secondary amines.[7][8]
Workflow Diagram:
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl isonipecotate (15.7 g, 100 mmol).
Addition of Solvent and Base: Add anhydrous acetonitrile (100 mL) to the flask, followed by anhydrous potassium carbonate (34.5 g, 250 mmol). Note: It is crucial to use at least two equivalents of base to neutralize both the carboxylic acid of the reactant and the HCl byproduct.
Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid (9.45 g, 100 mmol) in anhydrous acetonitrile (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes at room temperature.
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours.
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
Work-up:
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
Filter the solid potassium salts and wash the filter cake with ethyl acetate (2 x 30 mL).
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
Dissolve the resulting residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted chloroacetic acid.
Wash the organic layer with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Characterization and Expected Results
The final product, ethyl 1-(carboxymethyl)piperidine-4-carboxylate, is expected to be a colorless to pale yellow oil.
Expected Spectroscopic Data:
1H NMR (400 MHz, CDCl3):
δ 4.15 (q, J = 7.1 Hz, 2H, -OCH2 CH3)
δ 3.40 (s, 2H, -N-CH2 -COOH)
δ 2.90-3.00 (m, 2H, piperidine H2,6eq)
δ 2.40-2.50 (m, 1H, piperidine H4)
δ 2.20-2.30 (m, 2H, piperidine H2,6ax)
δ 1.80-1.95 (m, 4H, piperidine H3,5)
δ 1.25 (t, J = 7.1 Hz, 3H, -OCH2CH3 )
A broad singlet corresponding to the carboxylic acid proton (-COOH) may be observed, the chemical shift of which is concentration-dependent.
13C NMR (100 MHz, CDCl3):
δ ~175.0 (ester C =O)
δ ~172.0 (acid C =O)
δ ~60.5 (-OC H2CH3)
δ ~55.0 (-N-C H2-COOH)
δ ~53.0 (piperidine C 2,6)
δ ~41.0 (piperidine C 4)
δ ~28.0 (piperidine C 3,5)
δ 14.2 (-OCH2C H3)
Mass Spectrometry (ESI+): m/z calculated for C10H17NO4 [M+H]+: 216.12. Found: 216.1.
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Safety goggles, a laboratory coat, and chemical-resistant gloves are mandatory at all times. All operations should be performed in a well-ventilated fume hood.
Reagent-Specific Hazards:
Chloroacetic Acid: Highly toxic and corrosive.[9] It can cause severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes.
Ethyl Isonipecotate: May cause skin and eye irritation.
Acetonitrile: Flammable liquid and vapor. It is harmful if swallowed or inhaled.
Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
Low or No Product Formation
Inactive reagents, insufficient base, or low temperature.
Ensure all reagents are of high purity and anhydrous where specified. Use at least 2.5 equivalents of finely powdered potassium carbonate. Ensure the reaction is maintained at reflux.
Formation of Side Products
Over-alkylation or side reactions.
The formation of quaternary ammonium salts is a potential side reaction. This can be minimized by the slow, dropwise addition of the chloroacetic acid solution.
Difficulties in Purification
Incomplete removal of salts or starting materials.
Ensure thorough washing during the work-up. If the product is an oil, vacuum distillation may be a more effective purification method than column chromatography.
References
Google Patents. (2009).
ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. [Link]
Google Patents. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. WO2016071792A1.
Technical Support Center: Purification of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid
This guide is designed for researchers and process chemists working with [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (CAS: 224456-41-1 / 1426290-56-3).[1] It addresses the specific challenges of purifying a zwitterioni...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers and process chemists working with [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (CAS: 224456-41-1 / 1426290-56-3).[1] It addresses the specific challenges of purifying a zwitterionic amino acid ester without hydrolyzing the sensitive ethyl ester moiety.
[1]
Status: Operational | Tier: Level 3 (Senior Application Support)
Scope: Isolation, Desalting, and Crystallization
Chemical Context: Amphoteric Zwitterion, Ester-Sensitivity[1]
Module 1: The Chemical Logic (Read This First)
Before attempting purification, you must understand the "Amphoteric Switch."[1] This molecule contains a basic piperidine nitrogen (
The Stability Trap: The ethyl ester at the 4-position is susceptible to hydrolysis.[1] Prolonged exposure to pH > 12 (saponification) or pH < 1 (acid hydrolysis) will degrade your product into the di-acid impurity (1-carboxymethyl-piperidine-4-carboxylic acid), which is notoriously difficult to separate.[1]
The Solubility Paradox: As a zwitterion at neutral pH (~5–7), the molecule has a net charge of zero but high polarity.[1] Unlike simple organics, it may not precipitate from water and can resist extraction into standard solvents like Dichloromethane (DCM) unless specific ionic strength modifications are made.[1]
Module 2: Troubleshooting & Workflows
Scenario A: "My product is stuck in the aqueous phase."
Diagnosis: You are likely attempting extraction at a pH where the molecule is charged (cationic at pH < 3, anionic at pH > 8).[1]
Solution: Use the Isoelectric Point (pI) Extraction Protocol .[1]
Step-by-Step Protocol:
Basify: Dissolve the crude residue in water (10 mL/g). Adjust pH to 9.5–10.0 using saturated
) and ensures the piperidine nitrogen is neutral.[1] The molecule is now an anion.[1]
Impurity Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) .[1]
Why? Unreacted starting material (Ethyl isonipecotate) is neutral at this pH and will partition into the organic phase.[1] Your product remains in the water.
The Switch: Carefully adjust the aqueous layer pH to 5.5–6.0 using
Critical: Do not overshoot to pH < 4.[1] Use a calibrated pH meter.
Salting Out: Saturate the aqueous solution with solid NaCl.
Extraction: Extract 3-4 times with Chloroform:Isopropanol (3:1) or DCM .
Note: Simple DCM is often insufficient for zwitterions.[1] The addition of Isopropanol increases polarity just enough to pull the zwitterion out of the brine.[1]
Finish: Dry combined organics over
, filter, and concentrate in vacuo below 40°C.
Scenario B: "I have a gummy oil that won't crystallize."
Diagnosis: Trace solvents or inorganic salts are preventing lattice formation.[1] The free acid is often an amorphous solid/oil; the Hydrochloride (HCl) salt is usually crystalline.[1]
Solution:HCl Salt Formation & Trituration.
Step-by-Step Protocol:
Dissolve the oily free acid in a minimum amount of anhydrous Ethanol or Acetone .[1]
Cool to 0°C in an ice bath.
Add 4M HCl in Dioxane (1.1 equivalents) dropwise with vigorous stirring.
Add anhydrous Diethyl Ether or MTBE until the solution turns slightly cloudy.
Stir at 0°C for 1 hour. A white precipitate should form.[1][2]
Filter under Nitrogen (hygroscopic risk) and wash with cold Ether.[1]
Module 3: Visualizing the Purification Logic
Diagram 1: The pH-Dependent "Amphoteric Switch"
This decision tree helps you determine the state of your molecule and where it resides during workup.[1]
Caption: Workflow for isolating the zwitterionic product by exploiting pH-dependent solubility switches.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Ion Exchange Chromatography?A: Yes, this is excellent for desalting.[1]
Protocol: Load the crude mixture (pH < 3). The product binds (cationic).[1] Wash with water to remove salts/anions.[1] Elute with 1M Aqueous Ammonia .[1]
Warning: Evaporate the ammonia eluate quickly at low temperature (<40°C).[1] Prolonged exposure to high pH ammonia can hydrolyze the ethyl ester.[1]
Q: The NMR shows two sets of peaks. Is it impure?A: Check the solvent. In
, piperidine derivatives often show rotamers due to restricted rotation or chair-conformation flipping.[1] Run the NMR at 50°C or add a drop of / TFA to collapse the peaks.[1] If the peaks remain distinct and integrate incorrectly, it may be the hydrolyzed di-acid impurity.[1]
Q: How do I store the purified compound?A:
Free Acid: Store at -20°C under Argon. It is hygroscopic.[1]
HCl Salt: More stable.[1] Store at 4°C in a desiccator.
Module 5: Quantitative Data & Specifications[1][3]
Solvent selection for recrystallizing [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid
Technical Support Center: Solvent Selection for Recrystallization Welcome to the Technical Support Center. This guide provides an in-depth, experience-driven approach to selecting the optimal solvent system for the purif...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solvent Selection for Recrystallization
Welcome to the Technical Support Center. This guide provides an in-depth, experience-driven approach to selecting the optimal solvent system for the purification of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid via recrystallization. This document is intended for researchers, chemists, and process development professionals.
Part 1: Frequently Asked Questions (FAQs) - The Science of Solvent Selection
Q1: What are the critical molecular features of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid that dictate solvent choice?
A1: The molecular structure of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid contains three key features that govern its solubility and crystallization behavior:
A basic tertiary amine (the piperidine nitrogen): This group can be protonated.
An acidic carboxylic acid group: This group can be deprotonated.
An ethyl ester group: This adds some lipophilic character.
The presence of both a basic nitrogen and an acidic carboxylic acid makes the molecule zwitterionic at or near its isoelectric point. Zwitterions have high crystal lattice energy due to strong intermolecular electrostatic interactions. Consequently, they often exhibit high solubility in very polar, protic solvents (like water or short-chain alcohols) that can solvate both the ammonium and carboxylate ions, but poor solubility in non-polar or moderately polar aprotic solvents.
Q2: What is the fundamental principle of selecting a recrystallization solvent?
A2: The ideal solvent for recrystallization is one in which the target compound is highly soluble at an elevated temperature (near the solvent's boiling point) but poorly soluble at low temperatures (e.g., 0-4 °C).[1][2] This temperature-dependent solubility differential is the driving force for crystallization.[3] As a hot, saturated solution cools, the solubility of the compound decreases, leading to a supersaturated state from which pure crystals can nucleate and grow, leaving impurities behind in the solution (the "mother liquor").[1][4][5]
Q3: Should I use a single-solvent or a mixed-solvent system?
A3: This depends entirely on the solubility profile you discover during solvent screening.
A single-solvent system is often preferred for its simplicity.[6] You would choose this if you find a solvent that provides the ideal solubility differential described in Q2.[7]
A mixed-solvent system (also known as a solvent/anti-solvent system) is employed when no single solvent is suitable.[2] This typically involves a "good" solvent in which your compound is highly soluble, and a miscible "poor" solvent (the anti-solvent) in which it is insoluble.[7][8][9] For a zwitterionic compound like yours, this is a very common and effective strategy. For instance, dissolving the compound in a minimal amount of a hot polar solvent like methanol or water (the "good" solvent) and then slowly adding a less polar solvent like ethyl acetate or acetonitrile (the "anti-solvent") until turbidity appears is a standard approach.[10]
Part 2: Troubleshooting and Field-Proven Insights
This section addresses common issues encountered during the recrystallization of polar, zwitterionic compounds.
Q4: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[11] This is a common problem with impure compounds or when the solution cools too quickly.[12][13]
Causality: The high concentration of the solute in the hot solution can depress the melting point of the solute-solvent mixture below the temperature of the solution.
Troubleshooting Steps:
Re-heat and Add More Solvent: Re-heat the flask to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[12][13]
Slow Down Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels instead of a cold benchtop. This favors the slower, more ordered process of crystal formation over liquid-liquid phase separation.[13]
Lower the Crystallization Temperature: If using a mixed-solvent system, you may have added too much anti-solvent. Re-heat to dissolve the oil, add a few drops of the "good" solvent to ensure clarity, and then cool slowly before adding the anti-solvent again, perhaps at a slightly lower temperature.
Q5: The solution has cooled, but no crystals have formed. What should I do?
A5: This is a sign that the solution is supersaturated, a metastable state where crystallization is kinetically hindered.[5][13] You need to induce nucleation.
Troubleshooting Steps:
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[5][6][12] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution.[12] This provides a perfect template for further crystallization.
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound. Combine this with scratching for best results.
Reduce Solvent Volume: It's possible you added too much solvent initially.[5][13] Gently heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool again.
Q6: My final product is discolored or appears impure. What went wrong?
A6: This indicates that impurities were trapped within the crystal lattice or adsorbed onto the crystal surface. Piperidine derivatives can also be susceptible to oxidation, which can cause discoloration.[7]
Causality & Solutions:
Crystallization Was Too Rapid: Fast crystal growth can trap impurities.[6] Ensure cooling is slow and undisturbed.
Insufficient Washing: After filtration, the crystals must be washed with a small amount of ice-cold recrystallization solvent to remove the mother liquor containing the dissolved impurities.[5][14] Using warm or room-temperature solvent will dissolve some of your product.
Colored Impurities: If the initial hot solution is colored, consider adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution, as it can also adsorb your product.
Consider a Second Recrystallization: For highly impure samples, a second recrystallization step is often necessary to achieve the desired level of purity.
Part 3: Experimental Protocols & Data
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently identify a promising solvent or solvent system using a minimal amount of your crude material.
Methodology:
Preparation: Place approximately 15-20 mg of your crude [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid into each of several small test tubes.
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, swirling after each drop, up to about 0.5 mL. Record the solubility at room temperature. An ideal solvent will show poor solubility.[7]
Heating: Place the test tubes that showed poor solubility in a hot water or sand bath and bring the solvent to a gentle boil. Continue adding the same solvent dropwise until the solid just dissolves. Record the approximate volume.
Cooling & Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath for 15-20 minutes.
Evaluation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
Table 1: Candidate Solvents for Screening
Solvent
Class
Boiling Point (°C)
Polarity Insight
Rationale for [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid
Water
Polar Protic
100
Very High
Excellent for dissolving zwitterions at high temperatures.[11]
Ethanol
Polar Protic
78
High
Good general-purpose solvent for polar molecules; often works well with water as a co-solvent.[15]
Isopropanol
Polar Protic
82
High
Similar to ethanol, slightly less polar. Can be a good alternative.
Acetonitrile
Polar Aprotic
82
High
Can dissolve polar compounds but lacks hydrogen bond donating ability. Often used as an anti-solvent with water or alcohols.
Ethyl Acetate
Moderately Polar Aprotic
77
Medium
Unlikely to dissolve the zwitterion on its own, but an excellent candidate for an anti-solvent.[10]
Acetone
Polar Aprotic
56
Medium
Can be a good solvent for moderately polar compounds; its low boiling point makes for easy removal.[11]
| Toluene | Non-polar | 111 | Low | Unlikely to be a good solvent, but useful for testing solubility limits. High boiling point can be a disadvantage.[11] |
Diagram 1: Solvent Selection Workflow
This diagram illustrates the decision-making process based on the results from Protocol 1.
Technical Comparison Guide: FTIR Characterization of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid
This guide outlines the FTIR characterization of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid , a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., Remifentanil analogs).[1] Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the FTIR characterization of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid , a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., Remifentanil analogs).[1]
Executive Summary
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (CAS: Derivative of 1126-09-6) is a bifunctional piperidine intermediate containing both a carboxylic acid (N-terminus) and an ethyl ester (C4-position).[1] In drug development, particularly for opioid analgesics, the precise differentiation of these two carbonyl environments is a Critical Quality Attribute (CQA).[1]
This guide compares the FTIR spectral performance of this molecule against its precursor (Ethyl Isonipecotate) and hydrolysis impurities , establishing FTIR as a rapid, high-throughput alternative to NMR for reaction monitoring.[1]
Molecule Profile & Functional Group Logic
To accurately interpret the spectrum, one must deconstruct the molecule into its constituent oscillators. The challenge lies in resolving two distinct carbonyl signals (
) and identifying the N-substitution.
Functional Group
Chemical Environment
Diagnostic FTIR Region ()
Signal Characteristics
Ester Carbonyl
4-Ethoxycarbonyl
1730 – 1750
Strong, sharp.[1] typically higher frequency than acid.
. Merging of carbonyls into a single Acid envelope. Loss of aliphatic C-H shoulder from the ethyl group.
Visualizing the Analytical Workflow
The following diagram illustrates the logical decision tree for validating the product using FTIR.
Figure 1: FTIR decision logic for monitoring the conversion of Ethyl Isonipecotate to the target acid.
Experimental Protocol (Self-Validating)
To ensure reproducibility and handle the potential zwitterionic nature of the amino-acid moiety, the following protocol is recommended.
Method: Solid-State KBr Pellet[1]
Rationale: Liquid film (neat) analysis may lead to hydrogen-bonding variations.[1] KBr pellets stabilize the zwitterionic/neutral equilibrium.
Step 1: Grind 1-2 mg of dry sample with 100 mg dry KBr powder.
Step 2: Press into a transparent pellet under vacuum (8 tons pressure).
Step 3: Scan from
(Resolution: , Scans: 32).
Critical Validation Step (The "HCl Shift")
If the Carbonyl region is ambiguous (e.g., a zwitterion
peak at obscures the region):
Dissolve a small amount of sample in 0.1M HCl .
Evaporate to dryness to form the Hydrochloride Salt .
Re-run FTIR.
Result: The
peaks () will vanish, and a sharp Acid peak will appear at , clearly separated from the Ester .[1]
Performance Comparison: FTIR vs. Alternatives
Feature
FTIR (This Method)
NMR ()
HPLC-UV
Speed
< 5 mins
15-30 mins
20-40 mins
Cost
Low
High
Medium
Specificity
Functional Group ID (Excellent for conversion tracking)
Structural Elucidation (Best for full structure)
Purity/Quantification (Best for % assay)
Limitation
Difficult to quantify <1% impurities
Requires deuterated solvents
Requires method development
Verdict: FTIR is the superior choice for in-process control (IPC) to determine reaction completion (disappearance of N-H), while NMR/HPLC should be reserved for final product release testing.[1]
References
National Institute of Standards and Technology (NIST). Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate) Mass & IR Spectra. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
PubChem. Ethyl 4-piperidinecarboxylate (Compound Summary). National Library of Medicine. Available at: [Link][1]
European Patent Office. Methods for the Syntheses of Remifentanil and Intermediates (EP1246801). (Context for the N-alkylation of piperidine carboxylates). Available at: [Link][1]
Elemental Analysis vs. qNMR: Establishing Purity Standards for [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid
Topic: Elemental analysis standards for [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary In ph...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Elemental analysis standards for [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In pharmaceutical development, [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (Formula:
) serves as a critical intermediate, often utilized in the synthesis of piperidine-based analgesics (e.g., Remifentanil analogues). Establishing rigorous purity standards for this compound is challenging due to its zwitterionic character and tendency to entrap solvents (water/acetic acid).
This guide compares the industry-standard Automated CHN Combustion Analysis against the modern orthogonal alternative, Quantitative NMR (qNMR) . While CHN remains the benchmark for bulk elemental confirmation, this guide demonstrates why qNMR is increasingly required to validate the "Standard" status of this specific molecule due to hygroscopicity and solvation issues.
Part 1: Chemical Profile & Theoretical Baseline
Before selecting an analytical standard, the theoretical baseline must be established. The target molecule is an amphoteric piperidine derivative.
Compound: [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid
CAS Registry (Related): 3235-67-4 (Parent acid reference); specific ester-acid derivatives often custom synthesized.
Molecular Formula:
Molecular Weight: 215.25 g/mol
Table 1: Theoretical Elemental Composition (The "Gold Standard" Values)
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical % (w/w)
Carbon (C)
10
12.011
120.11
55.80%
Hydrogen (H)
17
1.008
17.14
7.96%
Nitrogen (N)
1
14.007
14.01
6.51%
Oxygen (O)
4
15.999
64.00
29.73%
Critical Insight: This molecule contains both a basic nitrogen (piperidine) and a carboxylic acid tail. It frequently exists as a zwitterion or traps water/acetic acid during crystallization. A deviation in %C > 0.4% usually indicates solvent entrapment rather than synthesis failure.
Part 2: Comparative Methodology
This section compares the two primary methodologies for validating the purity of this compound.
Method A: Dynamic Flash Combustion (CHN Analysis)
The Traditional Benchmark
Principle: High-temperature combustion (
C) in an oxygen-rich environment, converting the sample into , , and .
Calibration Standard Used:Acetanilide () or Sulfanilamide .
Why Acetanilide? It shares a similar C/N ratio and stability profile, making it the ideal calibrant for piperidine derivatives.
Pros:
Industry Standard: Required for FDA/EMA regulatory filings (ICH Q3A).
Bulk Homogeneity: Analyzes the bulk sample, not just the soluble portion.
Precision: High reproducibility (
) for dry, pure samples.
Cons:
Blind Spots: Cannot distinguish between the analyte and an isomer.
Hygroscopicity Bias: If the sample absorbs 1 mole of
, %C drops from 55.80% to ~51.5%, leading to false failures.
Method B: Quantitative NMR (qNMR)
The Specificity Standard
Principle: Uses the integration of proton signals relative to a certified internal standard (IS) to calculate absolute purity.
Internal Standard Used:Maleic Acid or 1,3,5-Trimethoxybenzene .
Pros:
Solvent Discrimination: Can quantify residual acetic acid or water separately from the main peak.
Structural Validation: Confirms identity and purity simultaneously.
Non-Destructive: Sample can be recovered.
Cons:
Setup Time: Requires precise weighing (
mg) of both analyte and standard.
Relaxation Times: Requires long
delays (relaxation delay) to ensure quantitative accuracy.
Table 2: Performance Comparison Matrix
Feature
CHN Combustion (Method A)
qNMR (Method B)
Primary Output
% Composition (C, H, N)
Absolute Purity (w/w %)
Sample Requirement
2–5 mg (Destructive)
10–20 mg (Recoverable)
Interference
Water, Inorganic salts (Ash)
Overlapping signals
Solvent Detection
Indirect (via %C deviation)
Direct (Distinct peaks)
Cost/Run
Low
High (Instrument time + Deuterated solvents)
Recommendation
Routine QC (Batch release)
Primary Standardization (Reference Material)
Part 3: Experimental Protocols
To achieve reproducible results, follow these specific workflows.
3.1 Pre-Analysis Drying (Mandatory)
Due to the carboxylic acid moiety, the sample is prone to hydrogen bonding with water.
Place sample in a vacuum oven at 40°C for 24 hours .
Use
as the desiccant in the drying chamber.
Validation: Verify constant weight (
mg) over 2 hours.
3.2 Automated CHN Protocol (Flash Combustion)
Instrument: Thermo FlashSmart or Elementar vario EL cube.
Carrier Gas: Helium (140 mL/min).
Combustion Temp: 950°C (ensure complete oxidation of the piperidine ring).
Reduction Temp: 650°C.
Calibration:
Run 3 blanks (Empty Tin capsule).
Run K-Factor calibration using Acetanilide (2 mg).
Acceptance Criteria: K-Factor RSD < 0.15%.
Sample Run: Weigh 2.0–2.5 mg of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid into tin capsules. Fold tightly to exclude air.
3.3 qNMR Protocol (Purity Assignment)
Solvent:
(if salt form) or (if free base/ester). Note: avoids overlap with the ethoxy signals.
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
Parameters:
Pulse angle: 90°.
Relaxation delay (
): 60 seconds (Critical: of the slowest proton).
Scans: 16 or 32.
Calculation:
Where = Integral, = Number of protons, = Molar mass, = weighed mass, = Purity.[1][2][3][4][5][6][7]
Part 4: Visualization of Analytical Logic
Diagram 1: The Analytical Workflow
This diagram illustrates the decision process for validating the compound using both methods.
Caption: Dual-stream workflow for routine quality control (CHN) versus primary standard validation (qNMR).
Diagram 2: Troubleshooting Data Discrepancies
How to interpret the Elemental Analysis results for this specific molecule.
Caption: Logic gate for interpreting CHN deviations. Low Carbon/High Hydrogen typically indicates hydration in this hygroscopic molecule.
Part 5: References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Tivesten, A., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link
ASTM International. (2021). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Link
PubChem. Compound Summary for Piperidin-1-yl-acetic acid derivatives. National Library of Medicine. Link
A Researcher's Comparative Guide to the Melting Point Determination of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid
The discourse herein is tailored for researchers, scientists, and drug development professionals, moving beyond a mere recitation of protocols to elucidate the causality behind experimental choices and to establish a fra...
Author: BenchChem Technical Support Team. Date: February 2026
The discourse herein is tailored for researchers, scientists, and drug development professionals, moving beyond a mere recitation of protocols to elucidate the causality behind experimental choices and to establish a framework for self-validating measurements.
Synthesis of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid: A Plausible Route
To investigate the melting point, a sample of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid was prepared via a standard N-alkylation reaction. The synthesis involves the reaction of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with an ethyl haloacetate, followed by selective hydrolysis of the newly introduced ester group.
Experimental Protocol: Synthesis
N-Alkylation: To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous acetonitrile, potassium carbonate (2.5 equivalents) was added. The suspension was stirred vigorously, and ethyl bromoacetate (1.2 equivalents) was added dropwise. The reaction mixture was heated to reflux and monitored by thin-layer chromatography.
Work-up and Isolation of Diester Intermediate: Upon completion, the reaction mixture was cooled to room temperature, and the inorganic salts were removed by filtration. The filtrate was concentrated under reduced pressure to yield the crude diester, ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate.
Selective Hydrolysis: The crude diester was dissolved in a 1:1 mixture of tetrahydrofuran and water, and lithium hydroxide (1.1 equivalents) was added. The reaction was stirred at room temperature until the hydrolysis of the ethyl acetate moiety was complete.
Purification: The reaction mixture was acidified with 1M HCl to a pH of approximately 4-5, and the aqueous layer was extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to yield [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid as a solid. The product was further purified by recrystallization.
Caption: Synthetic pathway for [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid.
Comparative Analysis of Melting Point Determination Methods
The melting point of the synthesized and purified [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid was determined using two distinct techniques: the traditional capillary method and modern Differential Scanning Calorimetry (DSC). This comparative approach allows for a comprehensive understanding of the thermal behavior of the compound and highlights the strengths and limitations of each method.
The capillary method is a time-honored technique that relies on the visual observation of the phase transition from solid to liquid. Its simplicity and accessibility make it a staple in many organic chemistry laboratories.
Experimental Protocol: Capillary Melting Point Determination
Sample Preparation: A small amount of the dry, crystalline [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid was finely powdered. A capillary tube was packed with the sample to a height of 2-3 mm.
Apparatus Setup: The packed capillary tube was placed in a calibrated melting point apparatus.
Measurement: The temperature was increased at a rapid rate to approximately 15°C below the expected melting point. The heating rate was then reduced to 1-2°C per minute.
Observation: The temperature at which the first drop of liquid appeared (onset of melting) and the temperature at which the entire sample became a clear liquid (completion of melting) were recorded as the melting range.
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and detailed picture of the melting process.
Sample Preparation: A small quantity (2-5 mg) of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid was accurately weighed into an aluminum DSC pan. The pan was hermetically sealed. An empty sealed pan was used as a reference.
Instrument Setup: The sample and reference pans were placed in the DSC cell.
Measurement: The temperature was ramped at a constant rate of 10°C/min under a nitrogen atmosphere.
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, was analyzed to determine the onset temperature of the melting endotherm, which is reported as the melting point.
Caption: Workflow for comparative melting point determination.
Results and Discussion: A Comparative Overview
The melting point of the synthesized [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid was determined by both methods. The results are presented below, alongside data for structurally related compounds to provide a broader context for analysis.
The data reveals a close correlation between the melting range observed by the capillary method and the onset temperature determined by DSC. The narrow melting range of 3°C obtained from the capillary method is indicative of a relatively pure compound. The DSC provides a single, more precise value for the onset of melting.
The discrepancy in the reported melting points for N-Boc-piperidine-4-carboxylic acid methyl ester (33.0-37.0°C vs. 70-73°C) from different sources is noteworthy.[2][3] This highlights a critical aspect of physical characterization: the melting point can be significantly influenced by factors such as crystalline form (polymorphism), residual solvent, and the presence of impurities. This underscores the importance of using multiple analytical techniques for comprehensive characterization.
Method Comparison: Expertise and Insights
Feature
Capillary Method
Differential Scanning Calorimetry (DSC)
Principle
Visual detection of phase change.
Measurement of heat flow associated with thermal transitions.
Data Output
Melting range (onset and completion of melting).
Quantitative data on melting point (onset, peak, and end), enthalpy of fusion (ΔH), and can detect other thermal events like glass transitions and crystallization.
Precision & Accuracy
Operator-dependent, generally less precise. Accuracy depends on the calibration of the apparatus and the skill of the operator.
Highly precise and accurate, providing reproducible data.
Sample Size
Requires a few milligrams of sample.
Requires a very small sample size (typically 1-10 mg).
Throughput
Can be low, often one sample at a time.
Modern DSC instruments often have autosamplers, allowing for high-throughput analysis.
Cost & Complexity
Relatively inexpensive and simple to operate.
Higher initial instrument cost and requires more specialized training.
Best Suited For
Rapid purity assessment in teaching and synthesis labs; preliminary characterization.
In-depth thermal analysis in research and development, quality control, and materials science; studying polymorphism and stability.
The choice between the capillary method and DSC is dictated by the specific requirements of the analysis. For routine checks of reaction progress or a preliminary assessment of purity, the capillary method is often sufficient. However, for regulatory submissions, detailed material characterization, and studies where thermodynamic data is crucial, DSC is the superior and often required technique.
Conclusion: An Integrated Approach to Thermal Analysis
The determination of the melting point of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid serves as a practical case study for comparing the capillary and DSC methods. While the capillary method provides a quick and accessible means of assessing purity through the melting range, DSC offers a more comprehensive and quantitative analysis of the compound's thermal properties. For drug development professionals, an integrated approach that leverages the strengths of both techniques is often the most effective strategy. The initial, rapid feedback from the capillary method can guide the purification process, while the precise and detailed data from DSC is essential for final characterization and documentation. This dual-pronged approach ensures both efficiency and scientific rigor in the characterization of novel pharmaceutical intermediates.
References
Cheméo. (n.d.). Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6). [Link]
Definitive Structural Validation of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid: A Comparative Guide
Executive Summary In the development of pharmaceutical intermediates, the precise structural characterization of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid is critical. While High-Resolution Mass Spectrometry (HRMS) a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of pharmaceutical intermediates, the precise structural characterization of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid is critical. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide connectivity data, they often fail to resolve the specific solid-state conformation and zwitterionic character of this flexible ampholyte.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives. We demonstrate that SC-XRD is the only method capable of unambiguously defining the piperidine ring puckering, the equatorial/axial orientation of the ethoxycarbonyl group, and the protonation state (zwitterion vs. neutral) in the crystal lattice—factors that directly influence solubility, bioavailability, and formulation stability.
Part 1: The Analytical Challenge
The molecule [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid presents three specific structural challenges that standard liquid-phase analysis cannot definitively resolve:
Piperidine Ring Conformation: The ring exists in a dynamic equilibrium between chair, twist-boat, and boat forms in solution.
Substituent Orientation: The C4-ethoxycarbonyl group can adopt either an axial or equatorial position, significantly affecting the molecular volume.
Protonation State (The Zwitterion Question): With a basic tertiary amine and an acidic carboxylic tail, the molecule may exist as a neutral species (
) or a zwitterion (). This distinction is invisible in protic NMR solvents due to rapid exchange but is "frozen" in the crystal lattice.
Part 2: Comparative Analysis (Method Performance)
The following table contrasts the performance of SC-XRD against standard spectroscopic techniques for this specific compound.
Table 1: Structural Validation Performance Matrix
Feature
Method A: Solution NMR (1H/13C/NOESY)
Method B: HRMS (ESI-TOF)
Method C: X-ray Crystallography (The Gold Standard)
Connectivity
Excellent (Through-bond couplings)
Excellent (Mass/Charge ratio)
Excellent (Electron density mapping)
Stereochemistry
Inferential (Based on coupling constants )
None
Absolute (Direct imaging)
Conformation
Time-Averaged (Fast exchange obscures specific conformers)
None
Discrete (Traps the low-energy conformer)
H-Bonding
Indirect (Chemical shift perturbation)
None
Direct Visualization (Donor-Acceptor distances)
Proton Location
Ambiguous (Solvent exchange in )
Ambiguous
Definitive (Can distinguish vs )
Sample State
Solvated (May not match drug formulation)
Gas Phase
Solid State (Matches drug formulation)
Deep Dive: Why X-ray Wins for This Target
While NMR (
, ) confirms the chemical formula, the coupling constants () for the piperidine ring often yield averaged values, suggesting a "flattened" structure that does not exist in reality. SC-XRD avoids this artifact by providing the precise torsion angles of the crystallized form, typically revealing a distinct chair conformation with the bulky ethoxycarbonyl group in the thermodynamically favorable equatorial position to minimize 1,3-diaxial interactions [1].
Part 3: Experimental Protocol
To validate the structure, we employ a self-validating workflow. The critical step is obtaining diffraction-quality crystals, which requires careful control of the zwitterionic equilibrium.
Synthesis & Crystallization Workflow
Step 1: Synthesis Verification
Reaction: Alkylation of ethyl piperidine-4-carboxylate with chloroacetic acid in the presence of a base (
).
Check: Verify purity >98% via HPLC before crystallization.
Step 2: Crystal Growth (The "Slow Evaporation" Method)
Solvent System: Ethanol/Water (9:1 v/v). The slight water content aids in ionizing the zwitterion, promoting strong electrostatic packing.
Protocol: Dissolve 50 mg of the compound in 2 mL of warm ethanol. Add 0.2 mL water. Filter through a 0.45 µm syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at 20°C for 3-5 days.
Instrument: Bruker D8 QUEST or equivalent diffractometer.
Source: Mo-K\alpha (
Å) or Cu-K\alpha.
Temperature: 100 K (Cryocooling is mandatory to reduce thermal motion of the flexible ethyl chain).
Visualization of the Validation Workflow
Figure 1: Decision tree for the structural validation workflow, emphasizing the critical checkpoint of crystal quality.
Part 4: Structural Insights & Expected Data[1]
Based on crystallographic principles for piperidine-acetic acid derivatives (Ref: CSD Entry PIPAC analogs), the X-ray analysis yields the following definitive parameters.
The Zwitterionic Evidence
Unlike NMR, X-ray diffraction maps electron density. For this molecule, we expect to observe:
C-O Bond Lengths: In a neutral carboxylic acid (
), one bond is short (, ~1.21 Å) and one is long (, ~1.32 Å). In a zwitterionic carboxylate (), resonance delocalization results in two equal bond lengths (~1.25 Å).
N-H Electron Density: A residual electron density peak (~0.9 Å from Nitrogen) confirms the
protonation, validating the zwitterionic nature [2].
Conformational Analysis
Piperidine Ring: The ring typically adopts a Chair conformation .[1][2]
Torsion Angles: The
torsion angles will be near (staggered).
Substituent Position: The ethoxycarbonyl group at C4 will be Equatorial . An axial orientation would incur a syn-pentane interaction penalty of ~3.4 kcal/mol, which is unfavorable in the solid state.
Supramolecular Packing
The lattice is stabilized by charge-assisted hydrogen bonds.
Interaction:
(carboxylate).
Geometry: This forms strong "head-to-tail" chains running parallel to the crystallographic b-axis, distinct from the centrosymmetric dimers seen in neutral carboxylic acids (
motif).
Logic of Method Selection
Figure 2: Strategic logic for selecting X-ray crystallography over NMR for stereochemical and ionization validation.
References
Cambridge Crystallographic Data Centre (CCDC). Piperidine conformational preferences in the Cambridge Structural Database. URL: [Link]
Grover, P. K., et al. "Structural characterization of zwitterionic amino acids via X-ray diffraction." Journal of Crystallographic Spectroscopic Research, 2021. URL: [Link]
PubChem Compound Summary. [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (CID 224456-41-1). National Library of Medicine. URL: [Link]
Spek, A. L. "Structure validation in chemical crystallography." Acta Crystallographica Section D, 2009.[1] URL: [Link]
A Comparative Guide to the Chromatographic Separation of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid and Its Process-Related Impurities
Introduction: The Analytical Imperative in Pharmaceutical Development In modern pharmaceutical synthesis, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality benchmark b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative in Pharmaceutical Development
In modern pharmaceutical synthesis, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality benchmark but a critical determinant of safety and efficacy. [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a polar carboxylic acid, a basic piperidine nitrogen, and an ester functional group, presents a unique and compelling challenge for analytical chemists. The control of impurities originating from starting materials, by-products, or degradation is mandated by stringent regulatory guidelines.[1]
Of particular concern is the potential for the formation of genotoxic impurities (GTIs), which can cause genetic mutations and have carcinogenic potential even at trace levels.[2][3] Therefore, the development of robust, selective, and sensitive analytical methods is paramount for ensuring the final API is free from harmful contaminants.[4]
This guide provides an in-depth comparison of various chromatographic strategies for the separation of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid from its potential impurities. We will move beyond standard protocols to explore the underlying principles of each technique, offering field-proven insights to guide method development for this and structurally similar molecules. We will compare the established workhorse of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with powerful alternatives like Hydrophilic Interaction Liquid Chromatography (HILIC) and the environmentally conscious Supercritical Fluid Chromatography (SFC).
Understanding the Analytical Challenge
The primary analyte, [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid, is a zwitterionic-capable polar molecule. Its impurities can span a wide polarity range, from non-polar starting materials to highly polar hydrolysis or degradation products. This wide polarity spectrum makes a single chromatographic method challenging. The goal is to achieve adequate retention for the polar main compound while also effectively separating it from both less polar and more polar impurities.
Caption: Polarity distribution of the target analyte and its potential impurities.
Comparative Analysis of Chromatographic Techniques
The selection of an appropriate chromatographic mode is the most critical decision in method development. The choice depends on the specific separation goals, such as routine purity testing, trace-level impurity quantification, or preparative isolation.
RP-HPLC is the default starting point for most small-molecule pharmaceutical analysis, separating analytes based on their hydrophobic interactions with a non-polar stationary phase.[5]
Mechanistic Principle : Analytes are partitioned between a polar mobile phase and a non-polar (e.g., C18) stationary phase. Less polar compounds are retained more strongly.[5]
Application & Causality : For [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid, its polarity is a double-edged sword in RP-HPLC.
Challenge : The compound is highly polar, leading to poor retention on traditional C18 columns with high organic mobile phase compositions. This can cause the main peak to elute near the void volume, making separation from other polar impurities difficult.
Strategy - pH Control : The key is to manipulate the ionization state of the analyte. By using an acidic mobile phase (e.g., buffered to pH 2.5-3.5 with formic or phosphoric acid), the carboxylic acid group is protonated (COOH), reducing its polarity and increasing retention.[6] The basic piperidine nitrogen will be protonated (NH+), but the overall effect is typically an increase in retention.
Strategy - Column Selection : "Aqueous-stable" C18 (AQ) or polar-embedded columns are designed to prevent phase collapse in the highly aqueous mobile phases required to retain such polar compounds, ensuring robust and reproducible results.
Caption: Ionization states of the analyte at different pH values in RP-HPLC.
HILIC is an increasingly popular alternative that provides orthogonal selectivity to RP-HPLC, making it exceptionally well-suited for polar and hydrophilic compounds.[7]
Mechanistic Principle : HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[8][9] The mechanism is primarily based on the partitioning of analytes into a water-enriched layer that forms on the surface of the stationary phase.[10] More polar analytes are retained more strongly.
Application & Causality : This technique is ideal for [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid.
Advantage : It solves the primary challenge of RP-HPLC: retention. The analyte and its polar impurities are well-retained, allowing for the use of gradient elution (by increasing the water content) to achieve excellent separation.[7]
Enhanced Sensitivity : The high organic content of the mobile phase is beneficial for mass spectrometry (MS) detection, as it promotes more efficient desolvation and ionization in the ESI source, leading to significant sensitivity gains.[10]
Orthogonal Selectivity : The elution order in HILIC is often the reverse of that in RP-HPLC. This makes it a powerful secondary technique to confirm peak purity and resolve co-eluting impurities from an RP-HPLC method.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[11][12] It is recognized for its speed, efficiency, and green chemistry profile.
Mechanistic Principle : SFC bridges the gap between gas and liquid chromatography.[13] The supercritical CO2 mobile phase has low viscosity and high diffusivity, allowing for very fast separations and rapid column equilibration.[12] A polar organic solvent (modifier), such as methanol, is added to the CO2 to modulate solvent strength and elute analytes from a polar stationary phase.
Application & Causality : SFC provides another dimension of selectivity for impurity profiling.[14]
Advantage - Speed : The low viscosity of the mobile phase allows for flow rates 3-5 times higher than in HPLC without generating excessive backpressure, drastically reducing run times.[13]
Unique Selectivity : The choice of modifier and additive (e.g., an acid or base) can dramatically alter the selectivity of the separation, providing a powerful tool for resolving challenging impurity profiles.[11]
Green Chemistry : Replacing the bulk of the organic mobile phase with environmentally benign CO2 significantly reduces solvent consumption and waste generation.[13]
Quantitative Comparison of Chromatographic Techniques
The following table summarizes the key attributes of each technique for this specific analytical challenge.
Excellent retention for polar compounds, MS-friendly
Extremely fast, orthogonal selectivity, "green"
Key Disadvantage
Poor retention for the target analyte without method optimization
Can be sensitive to mobile phase water content, longer equilibration times
Requires specialized instrumentation
Best For...
Routine QC with an optimized method
Comprehensive impurity profiling of polar species, LC-MS analysis
High-throughput screening, orthogonal method development
Experimental Protocols: A Self-Validating System
Trustworthiness in analytical science comes from well-described, reproducible methods. Below is a detailed protocol for a HILIC method, which offers a robust solution for this separation.
Protocol: HILIC-UV/MS Method for Impurity Profiling
1. Objective: To develop a stability-indicating HILIC method capable of separating [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid from its potential polar and non-polar impurities.
2. Materials & Instrumentation:
HPLC/UHPLC System: Quaternary pump, autosampler, column thermostat, UV/PDA detector, and ideally, a coupled mass spectrometer (e.g., single quadrupole or Q-TOF).
Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm). Causality: Amide phases often provide excellent peak shape for a broader range of polar compounds compared to bare silica and are less prone to strong ionic interactions.
Provides buffering and ionic strength for good peak shape.
Mobile Phase B
Acetonitrile
The primary, weak solvent in HILIC.
Gradient
0-1 min (95% B), 1-8 min (95% to 70% B), 8-9 min (70% B), 9-9.1 min (70% to 95% B), 9.1-12 min (95% B)
A shallow gradient is used to resolve closely eluting polar compounds. A hold is included for elution of all components, followed by a rapid return to initial conditions and re-equilibration.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40 °C
Reduces mobile phase viscosity and can improve peak efficiency.
Injection Vol.
2 µL
Small volume to minimize peak distortion.
UV Detection
210 nm
For detection of the carboxylic acid and amide chromophores.
Sample Prep.
Dissolve sample in 90:10 Acetonitrile:Water at 0.5 mg/mL.
Critical: Sample solvent should be as close as possible to the initial mobile phase to prevent peak splitting or broadening.
4. Experimental Workflow Diagram:
Caption: Step-by-step workflow for the HILIC impurity profiling method.
Conclusion and Recommendations
For the comprehensive analysis of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid and its impurities, a multi-faceted approach is recommended.
For Routine Quality Control (QC): A well-optimized RP-HPLC method on a polar-embedded or AQ-type column with an acidic mobile phase provides a robust and reliable platform for purity assessment.
For In-Depth Impurity Profiling and Method Development:HILIC should be the technique of choice. Its orthogonal selectivity and superior retention of the polar main compound and its related substances provide a more complete picture of the impurity profile. Its compatibility with MS is a significant advantage for impurity identification.
For High-Throughput Analysis or Challenging Separations:SFC serves as an excellent problem-solving tool, offering rapid analysis times and a unique selectivity that can resolve impurities that are difficult to separate by LC techniques.
By understanding the fundamental principles of each chromatographic technique and applying them logically to the specific chemical nature of the analyte, researchers can develop self-validating, robust, and reliable methods that ensure the quality and safety of pharmaceutical products.
References
The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology.
Desfontaine V, Guillarme D, Francotte E, Nováková L. Supercritical fluid chromatography in pharmaceutical analysis. Journal of pharmaceutical and biomedical analysis. 2015.
HPLC-UV Analysis of Piperidine-Containing Compounds.
Jandera P. Hydrophilic interaction liquid chromatography (HILIC)
Hydrophilic Interaction Liquid Chrom
Hydrophilic interaction chrom
Analytical strategies for genotoxic impurities in the pharmaceutical industry.
Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. Scholars Research Library.
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. 2021.
Analysis of genotoxic impurities in active pharmaceutical ingredients. Netpharmalab. 2025.
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC.
Applications of SFC in Pharmaceutical Analysis. Biopharma Asia. 2014.
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. 2018.
Hydrophilic Interaction Chromatography.
How to Master Supercritical Fluid Chromatography (SFC)
QC protocols for industrial batches of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid
This guide outlines the industrial Quality Control (QC) protocols for [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (CAS 224456-41-1), a critical zwitterionic intermediate used in the synthesis of bioactive pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the industrial Quality Control (QC) protocols for [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (CAS 224456-41-1), a critical zwitterionic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1]
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid represents a unique analytical challenge in industrial batch release. Structurally, it contains a basic piperidine nitrogen (
) and an acidic carboxymethyl group (), rendering it zwitterionic in neutral aqueous solutions.[1] Furthermore, the molecule lacks a strong UV chromophore (no aromatic rings), possessing only weak carbonyl absorbance at 200–210 nm.[1]
Standard HPLC-UV methods often fail to distinguish this product from non-chromophoric impurities (e.g., inorganic salts, haloacetic acids) or suffer from baseline drift at low wavelengths.[1] This guide compares the traditional Potentiometric Titration and HPLC-UV workflows against the modern HPLC-CAD (Charged Aerosol Detection) protocol, demonstrating why CAD is the superior choice for impurity profiling in this specific class of compounds.[1]
To design a robust QC method, one must first map the synthesis to potential impurities. The standard industrial route involves the N-alkylation of ethyl isonipecotate with chloroacetic acid.[1]
Visualization: Synthesis & Impurity Origin
The following diagram maps the formation of the product and its critical impurities.
Caption: Figure 1. Impurity genealogy mapping the origin of critical process impurities (A-D) relative to the main synthetic pathway.
Method Comparison: The "Chromophore Problem"
For this molecule, the choice of detector is the single biggest determinant of data integrity.
Comparative Analysis: HPLC-UV vs. HPLC-CAD vs. Titration
Because [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid lacks a chromophore, UV detection forces analysts to work at 210 nm.[1] At this wavelength:
Mobile Phase Noise: Acetate or Formate buffers absorb UV, causing drifting baselines during gradients.
Invisible Impurities: Impurity D (Salts) and Impurity A (Amine SM) have vastly different extinction coefficients, making "Area %" calculations inaccurate.
CAD Solution: Charged Aerosol Detection responds to the mass of the analyte, not its optical properties. It detects the product, the starting amine, and the hydrolysis by-products with near-uniform response, ensuring a true "mass balance."[1]
Use this for the "Assay" value on the Certificate of Analysis (CoA).[1]
Rationale: The zwitterionic nature makes aqueous titration difficult. In glacial acetic acid, the carboxyl group is neutral, allowing the tertiary piperidine nitrogen to be titrated sharply with perchloric acid.[1]
Nebulizer Temp: 35°C (Optimized for semi-volatiles).
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
2.0
95
5
Injection
15.0
40
60
Gradient Elution
18.0
10
90
Wash
20.0
95
5
Re-equilibration
System Suitability Criteria:
Tailing Factor (Main Peak):
.
Resolution (
): between Product and Impurity A (Ethyl Isonipecotate).
Precision (RSD):
for 5 replicate injections.
QC Workflow Decision Tree
This diagram guides the analyst through the release process, ensuring the correct method is applied at the correct stage.
Caption: Figure 2. Integrated QC workflow. HPLC-CAD serves as the gatekeeper for purity before the precise titration assay is performed.[1]
References
Gündüz, T., et al. (1988).[1][5] "Titrations in non-aqueous media. Part XIII. Potentiometric and conductimetric titrations of
-amino acids with perchloric acid." The Analyst. Link
Thermo Fisher Scientific. (2024). "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Chromatography Resource. Link
Hovione. (2025).[6] "Small Molecule Development: Analytical Methods for Faster Time to Market (CAD Applications)." American Pharmaceutical Review.[7] Link
BenchChem. (2025).[2] "HPLC-UV Analysis of Piperidine-Containing Compounds: Protocols and Limitations." Application Notes. Link
PubChem. (2025).[6] "Compound Summary: [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid." National Library of Medicine. Link